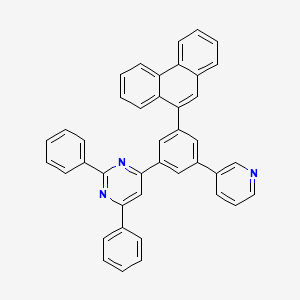
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine is a complex organic compound with the molecular formula C40H26N4. It is known for its unique structure, which includes phenanthrene, pyridine, and pyrimidine moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthrene Derivative: Starting with phenanthrene, various functional groups are introduced through reactions such as Friedel-Crafts acylation and subsequent cyclization.
Pyridine Introduction: The phenanthrene derivative is then reacted with a pyridine derivative under conditions that facilitate the formation of the desired phenyl-pyridine linkage.
Pyrimidine Ring Formation: The final step involves the cyclization of the intermediate compound with appropriate reagents to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of partially hydrogenated derivatives .
Aplicaciones Científicas De Investigación
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or nucleic acids, altering their function. In electronic applications, its unique structure allows it to participate in charge transport and light emission processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenyl-1,3,5-triazine
- 4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenyl-1,3,5-oxadiazine
Uniqueness
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine is unique due to its combination of phenanthrene, pyridine, and pyrimidine moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific charge transport and light-emitting characteristics .
Propiedades
Fórmula molecular |
C41H27N3 |
|---|---|
Peso molecular |
561.7 g/mol |
Nombre IUPAC |
4-(3-phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine |
InChI |
InChI=1S/C41H27N3/c1-3-12-28(13-4-1)39-26-40(44-41(43-39)29-14-5-2-6-15-29)34-23-32(31-17-11-21-42-27-31)22-33(24-34)38-25-30-16-7-8-18-35(30)36-19-9-10-20-37(36)38/h1-27H |
Clave InChI |
BVLKWTHRASDSBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC(=C4)C5=CC6=CC=CC=C6C7=CC=CC=C75)C8=CN=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclooctyl-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B14132824.png)
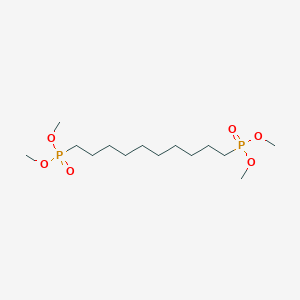
![2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14132841.png)
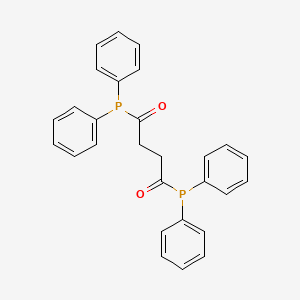
![2-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14132856.png)
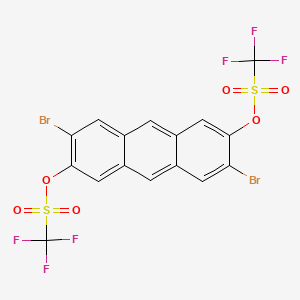
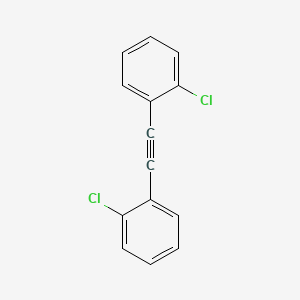
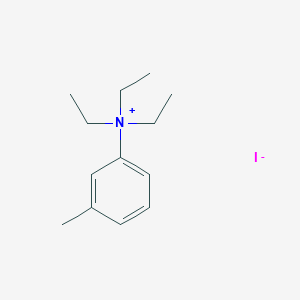
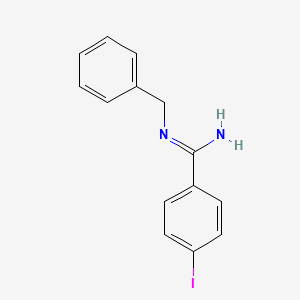
![3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B14132881.png)
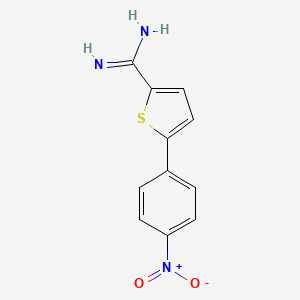
![[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14132889.png)

![(Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14132893.png)
